2-[(6-Phenylhex-4-en-1-yl)oxy]oxane
Description
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is a chemical compound with the molecular formula C17H24O2. It is characterized by a phenyl group attached to a hexenyl chain, which is further connected to an oxane ring through an ether linkage
Properties
CAS No. |
654068-32-3 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(6-phenylhex-4-enoxy)oxane |
InChI |
InChI=1S/C17H24O2/c1(4-10-16-11-5-3-6-12-16)2-8-14-18-17-13-7-9-15-19-17/h1,3-6,11-12,17H,2,7-10,13-15H2 |
InChI Key |
RUCZBIDWFAGUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane typically involves the reaction of 6-phenylhex-4-en-1-ol with oxane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenyl chain to a single bond, forming saturated derivatives.
Substitution: The phenyl group or the ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane involves its interaction with specific molecular targets. The phenyl group and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Phenylhex-4-en-1-yl)oxy]ethane
- 2-[(6-Phenylhex-4-en-1-yl)oxy]propane
- 2-[(6-Phenylhex-4-en-1-yl)oxy]butane
Uniqueness
2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is unique due to its oxane ring, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
The compound 2-[(6-Phenylhex-4-en-1-yl)oxy]oxane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group attached to a hexene chain, linked through an ether bond to an oxane (or tetrahydrofuran) ring, suggesting potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
- Antioxidant Activity : Its structure implies potential for scavenging free radicals.
- Anti-inflammatory Effects : There are indications of modulation of inflammatory pathways.
Anticancer Activity
A study focusing on the structure-activity relationship of similar compounds found that derivatives with similar structural motifs exhibited significant anticancer activity. For instance, compounds with phenolic structures were noted for their ability to induce apoptosis in human colorectal cancer cells, with an EC(50) value indicating effective concentrations . While specific data on this compound is limited, its structural analogs suggest a promising pathway for further investigation.
Antioxidant Potential
Research on related compounds has demonstrated antioxidant properties through mechanisms such as free radical scavenging and inhibition of lipid peroxidation. The presence of the phenolic group in this compound supports the hypothesis that it may possess similar antioxidant capabilities, contributing to cellular protection against oxidative stress.
Anti-inflammatory Mechanisms
Compounds with ether linkages have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. While direct studies on this compound are scarce, its structural features align with known anti-inflammatory agents, warranting further exploration in this area.
Case Studies
Although specific case studies on this compound are not extensively documented, related compounds have been evaluated:
These findings highlight the need for focused research on this compound to elucidate its specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
